molecular formula C17H20O4 B8692381 Buta-1,3-diene;2-methylidenebutanedioic acid;styrene CAS No. 30174-67-5

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene

Cat. No.: B8692381
CAS No.: 30174-67-5
M. Wt: 288.34 g/mol
InChI Key: KMSWLOZDZYOVCM-UHFFFAOYSA-N
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Description

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is a bio-based synthetic rubber that combines the properties of styrene, butadiene, and itaconic acid. This compound is known for its high elasticity, large deformation capacity, and environmental friendliness. It is used in various applications, including the tire industry, sealing industry, and damping and shock absorption industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene can be synthesized through emulsion polymerization. The process involves the polymerization of styrene, butadiene, and itaconic acid in the presence of a redox initiator. The reaction conditions typically include a temperature range of 50-70°C and a pH range of 2-4 .

Industrial Production Methods

Industrial production of styrene-butadiene itaconic acid involves the use of bio-based chemicals such as itaconic acid, which is produced through microbial fermentation. The fermentation process uses fungi like Aspergillus terreus to convert biomass into itaconic acid. The resulting itaconic acid is then polymerized with styrene and butadiene to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alkanes, and halogenated compounds. These products have various applications in the chemical and pharmaceutical industries .

Scientific Research Applications

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene has a wide range of scientific research applications, including:

    Chemistry: Used as a monomer in the synthesis of bio-based polymers and elastomers.

    Biology: Studied for its biocompatibility and potential use in biomedical applications.

    Medicine: Investigated for its potential use in drug delivery systems and medical devices.

    Industry: Used in the production of green tires, adhesives, and coatings

Mechanism of Action

The mechanism of action of styrene-butadiene itaconic acid involves its interaction with various molecular targets and pathways. The carboxylic groups in itaconic acid enhance the dispersing abilities of the compound, ensuring uniform distribution in water. This property is particularly useful in applications such as cement hydration and toughening .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to styrene-butadiene itaconic acid include:

Uniqueness

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is unique due to its bio-based origin and environmental friendliness. Unlike traditional petroleum-based rubbers, it is derived from renewable resources, making it a sustainable alternative. Additionally, its superior performance in terms of rolling resistance and heat generation makes it an excellent choice for green tire production .

Properties

CAS No.

30174-67-5

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

buta-1,3-diene;2-methylidenebutanedioic acid;styrene

InChI

InChI=1S/C8H8.C5H6O4.C4H6/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2

InChI Key

KMSWLOZDZYOVCM-UHFFFAOYSA-N

Canonical SMILES

C=CC=C.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O

Related CAS

30174-67-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A styrene-butadiene-itaconic acid copolymer latex was prepared by adding to a pressure reactor with constant stirring 23.94 parts water, 0.8 parts itaconic acid, 0.8 parts of a 10 percent solution of Aerosol A-196 surfactant, and 0.5 parts of a polystyrene seed, 25 nm particle size. The mixture was heated to 150° F. and 0.2 parts sodium persulfate was added to initiate the reaction. Then 40 parts butadiene, 60 parts styrene, 1.0 part Sulfole 120 mercaptan, dissolved in styrene, an additional 1.2 parts of 10 percent Aerosol A-196, 0.03 parts Versene 100, and 4 parts MAGME-100 were added over a 6 hour period. The final mixture was heated at 170° F. for 5 hours. The resulting emulsion had a pH value of 2.2 and contained 49.7 percent total solids when it was removed from the reactor. After adjustment to pH 7, it had a total solids content of 49.9 percent and a viscosity of 580 cps. One part of the solution polymer of Example 1 was added as well a varying quantities of oxalic acid. The results are shown in Table 2 below. Each value is the percentage increase of wet tensile strength compared to a control binder which contained no oxalic acid.
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Synthesis routes and methods II

Procedure details

A styrene-butadiene-itaconic acid copolymer latex was prepared by adding to a pressure reactor with constant stirring 24.24 parts water, 0.5 parts itaconic acid, 0.8 parts of a 10 percent solution of Aerosol A-196 surfactant (sodium dicyclohexyl sulfosuccinate available from American Cyanamid Co., Wayne, New Jersey), and 0.5 parts of a polystyrene seed, 25 nm particle size. The mixture was heated to 150° F., and 0.2 parts sodium persulfate was added to initiate the reaction. Then 40 parts butadiene, 60 parts styrene, 1.0 part Sulfole 120 mercaptan, (tertiary dodecyl mercaptan available from Phillips Chemical Co., a subsidiary of Phillips Petroleum Co., Bartlesville, OK), dissolved in styrene, an additional 1.2 parts of 10 percent Aerosol A-196, 0.03 parts Versene 100 (sodium ethylene diamine tetraacetate available from Dow Chemical Co., Midland, MI), and 5 parts MAGME-100 (methyl acryloamidoglycolate methyl ether, available from American Cyanamid Co., Wayne, NJ) were added over a 6 hour period. The final mixture was heated at a temperature of 170° F. for 5 hours. The resulting emulsion polymer was cooled and removed from the reactor. It had a pH value of 2.3, which was adjusted to pH 7.0 with ammonium hydroxide. Total solids were 51 percent.
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Synthesis routes and methods III

Procedure details

A styrene-butadiene-itaconic acid copolymer latex was prepared by adding to a pressure reactor with constant stirring 35.5 parts water, 0.5 parts itaconic acid, 0.7 parts of a 10 percent solution of Aerosol A-196 surfactant and 0.5 parts of a polystyrene seed, 25 nm particle size. The mixture was heated to 150° F. and 0.3 parts sodium persulfate was added to initiate the reaction. Then 40 parts butadiene, 60 parts styrene, 1.0 part Sulfole 120 mercaptan, dissolved in styrene, an additional 1.5 parts of 10 percent Aerosol A-196, 0.03 parts Versene 100, and 4 parts MAGME-100 were added over a 6 hour period. The final mixture was heated at 170° F. for 6 hours. The resulting emulsion had a pH value of 3.2, 46.3 percent solids and a viscosity of 54 cps. After adjustment to pH 7 with ammonium hydroxide, it had a total solids content of 46.6 percent and a viscosity of 75 cps. One part of the solution polymer of Example 1 was added as well as varying quantities of ammonium chloride. The results are shown in Table 3 below. Each value is the percentage change of wet tensile strength compared to a control binder which contained no ammonium chloride. In every case the binder containing ammonium chloride had less wet tensile strength than the control.
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Synthesis routes and methods IV

Procedure details

A styrene-butadiene-itaconic acid copolymer latex was prepared by adding to a pressure reactor with constant stirring 34.7 parts water, 1 part itaconic acid, 0.8 part of a 10% solution of Aerosol A-196 surfactant (sodium dicyclohexyl sulfosuccinate available from American Cyanamid Co., Wayne, N.J.), and 1 part of a polystyrene seed, 25 nm particle size. The mixture was heated to 165° F and 0.2 part sodium persulfate was added to initiate the reaction. Then 40 parts butadiene, 60 parts styrene, 1.0 part Sulfole 120 mercaptan (tertiary dodecyl mercaptan available from Phillips Chemical Co., a subsidiary of Phillips Petroleum Co., Bartlesville, Okla.) dissolved in styrene, an additional 0.5 part sodium persulfate, an additional 1.5 parts Aerosol A-196, 0.03 part Versene 100 (sodium ethylene diamine tetraacetate available from Dow Chemical Co., Midland, Mich.), 4 parts itaconic acid, and 58.5 parts water were added over a 6 hour period. The final mixture was heated at a temperature of 190° F for 5 hours. The resulting emulsion polymer was cooled and removed from the reactor. It had a pH value of 2.2, which was adjusted to pH 7.0 with ammonium hydroxide. Total solids were 44.1 percent. Viscosity was measured with a Brookfield Model RVF viscometer at 20 rpm and found to be 360 cps. Average particle size was 122 nm.
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Synthesis routes and methods V

Procedure details

A styrene-butadiene-itaconic acid copolymer was prepared by adding to a pressure reactor with constant stirring 29.1 parts water, 1.0 parts itaconic acid, 0.5 parts of a 10 percent solution of Aerosol A-196 surfactant (sodium dicyclohexyl sulfosuccinate, available from American Cyanamid Co., Wayne, N.J.), and 0.5 parts of a polystyrene seed, 25 nm particle size. The mixture was heated to 150° F. and 0.2 parts sodium persulfate in 2.7 parts water was added to initiate the reaction.
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